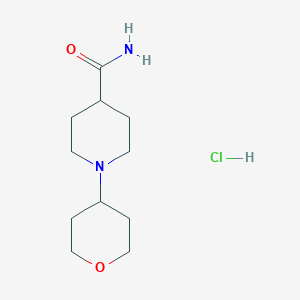

1-(四氢-2H-吡喃-4-基)哌啶-4-甲酰胺盐酸盐

描述

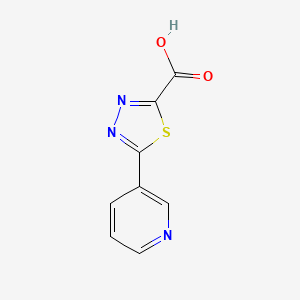

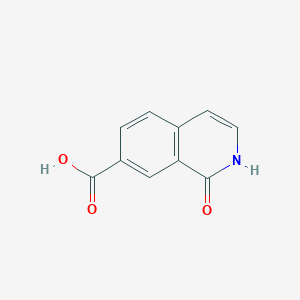

This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . It has a tetrahydro-2H-pyran-4-yl group attached to the piperidine ring .

Synthesis Analysis

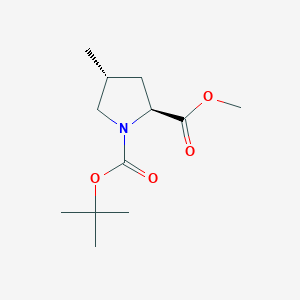

The synthesis of similar compounds involves cyclization reactions . For instance, the cyclization reaction of tert-butyl-4-methyl 3-oxopiperidine-1,4-dicarboxylate with the hydrazine component can be used to access the privileged piperdine fused pyrazolone scaffold . This scaffold can then be treated with HCl to remove the amine protecting group and subsequently reacted with isocyanates to deliver the final products containing carboxamide linkage in excellent yields .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight varies between 197.28 and 249.73 , depending on the source. The compound’s empirical formula is C11H19NO2 .科学研究应用

1. Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

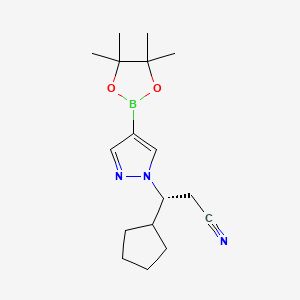

- Application Summary: This compound has been used in the synthesis of potent, selective, and orally available inhibitors of ATM kinase. These inhibitors have demonstrated antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models .

- Methods of Application: The compound is used in the synthesis of inhibitors. The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds .

- Results or Outcomes: The discovery of AZD0156, an exceptionally potent and selective inhibitor of ATM based on an imidazo[4,5-c]quinolin-2-one core. It has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .

2. Antimicrobial and Anticonvulsant Screening

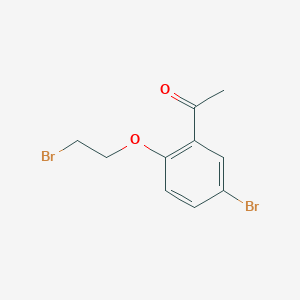

- Application Summary: This compound has been used in the synthesis of novel thiazoles and selenazoles for antimicrobial and anticonvulsant screening .

- Methods of Application: The compound is used in the synthesis of thiazoles and selenazoles. The ketone carbonyl group in the compound can be reduced to a hydroxyl group by appropriate reducing agents .

- Results or Outcomes: Compounds derived from this compound have shown very strong activity against Candida spp. with MIC ranging from 1.95 to 15.62 mg/ml. Some of these compounds also showed protection in the pentylenetetrazole and 6-Hz psychomotor seizure models .

3. Organic Synthesis and Medicinal Chemistry Intermediate

- Application Summary: This compound is mainly used as an intermediate in organic synthesis and medicinal chemistry, and can be used in the synthesis of cell biology assay reagents .

- Methods of Application: The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .

- Results or Outcomes: The specific outcomes depend on the particular synthesis or assay being conducted .

4. Synthesis of 4-Aminomethyltetrahydropyran

- Application Summary: 4-Aminomethyltetrahydropyran is a pharmaceutical and organic synthesis intermediate. It is often used to build amide bonds or connect this molecular skeleton to bioactive molecular structures through the nucleophilic nature of the amine .

- Methods of Application: The compound can be used in the synthesis of 4-Aminomethyltetrahydropyran. The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds .

- Results or Outcomes: The specific outcomes depend on the particular synthesis or assay being conducted .

5. Synthesis of Cell Biology Assay Reagents

- Application Summary: This compound is mainly used as an intermediate in the synthesis of cell biology assay reagents .

- Methods of Application: The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .

- Results or Outcomes: The specific outcomes depend on the particular synthesis or assay being conducted .

6. Synthesis of ATM Inhibitors

- Application Summary: This compound has been used in the synthesis of potent, selective, and orally available inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase .

- Methods of Application: The compound is used in the synthesis of inhibitors. The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds .

- Results or Outcomes: The discovery of AZD0156, an exceptionally potent and selective inhibitor of ATM based on an imidazo[4,5-c]quinolin-2-one core. It has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .

4. Synthesis of 4-Aminomethyltetrahydropyran

- Application Summary: 4-Aminomethyltetrahydropyran is a pharmaceutical and organic synthesis intermediate. It is often used to build amide bonds or connect this molecular skeleton to bioactive molecular structures through the nucleophilic nature of the amine .

- Methods of Application: The compound can be used in the synthesis of 4-Aminomethyltetrahydropyran. The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds .

- Results or Outcomes: The specific outcomes depend on the particular synthesis or assay being conducted .

5. Synthesis of Cell Biology Assay Reagents

- Application Summary: This compound is mainly used as an intermediate in the synthesis of cell biology assay reagents .

- Methods of Application: The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .

- Results or Outcomes: The specific outcomes depend on the particular synthesis or assay being conducted .

6. Synthesis of ATM Inhibitors

- Application Summary: This compound has been used in the synthesis of potent, selective, and orally available inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase .

- Methods of Application: The compound is used in the synthesis of inhibitors. The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds .

- Results or Outcomes: The discovery of AZD0156, an exceptionally potent and selective inhibitor of ATM based on an imidazo[4,5-c]quinolin-2-one core. 64 has good preclinical phamacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .

安全和危害

属性

IUPAC Name |

1-(oxan-4-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c12-11(14)9-1-5-13(6-2-9)10-3-7-15-8-4-10;/h9-10H,1-8H2,(H2,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJSLUYZELMTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)

![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)

![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)

![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)